molecular formula C7H9NO2 B12875823 N,2-dimethylfuran-3-carboxamide

N,2-dimethylfuran-3-carboxamide

Cat. No.: B12875823
M. Wt: 139.15 g/mol
InChI Key: RCIZSFLNVWFUBF-UHFFFAOYSA-N
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Description

N,2-Dimethylfuran-3-carboxamide is a furan-based carboxamide derivative characterized by a methyl group at the 2-position of the furan ring and an N-methyl substitution on the carboxamide moiety. Its molecular formula is C₇H₉NO₂, and it is identified by CAS number 75596-43-9 and synonyms such as SCHEMBL8317330, ZINC39063800, and AKOS009021187 . The compound’s InChIKey (RCIZSFLNVWFUBF-UHFFFAOYSA-N) provides a unique identifier for its stereochemical and structural properties.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

N,2-dimethylfuran-3-carboxamide

InChI

InChI=1S/C7H9NO2/c1-5-6(3-4-10-5)7(9)8-2/h3-4H,1-2H3,(H,8,9)

InChI Key

RCIZSFLNVWFUBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran with appropriate amide-forming reagents. One common method is the reaction of 2,5-dimethylfuran with an amine and a carboxylating agent under controlled conditions. For example, the reaction of 2,5-dimethylfuran with an amine such as methylamine and a carboxylating agent like carbon dioxide can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,2-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares N,2-dimethylfuran-3-carboxamide with analogous furan carboxamide derivatives, focusing on structural variations, physicochemical properties, and reported applications.

Structural Analogues and Substituent Effects

The following compounds share the furan-3-carboxamide backbone but differ in substituent patterns:

Compound Name CAS Number Molecular Formula Key Substituents Notable Suppliers/References
This compound 75596-43-9 C₇H₉NO₂ 2-methyl (furan), N-methyl (amide) AKOS009021187, ZINC39063800
N,N,2-Trimethylfuran-3-carboxamide 816433-25-7 C₈H₁₁NO₂ 2-methyl (furan), N,N-dimethyl (amide) SCHEMBL4154725, AK435903
N-(2-Methyl-4-nitrophenyl)-2-methylfuran-3-carboxamide N/A C₁₃H₁₂N₂O₄ 2-methyl (furan), 4-nitro-2-methylphenyl Supplier data unavailable
N,N’-(9,10-Dihydro-9,10-dioxo-1,4-anthracenediyl)bis[2,5-dimethylfuran-3-carboxamide] 816433-25-7 C₂₈H₂₂N₂O₈ Anthraquinone-linked, 2,5-dimethylfuran 0 suppliers listed

Key Observations :

  • Steric and Electronic Effects: N,N,2-Trimethylfuran-3-carboxamide features bulkier N,N-dimethyl groups, which may reduce hydrogen-bonding capacity relative to the N-monomethyl variant.
Physicochemical Properties

Limited experimental data are available for this compound, but comparisons can be inferred from structural trends:

  • Polarity : The N-methyl group reduces polarity compared to unsubstituted carboxamides, likely enhancing lipid solubility.
  • Thermal Stability : Methyl substituents on the furan ring generally improve thermal stability relative to unsubstituted furans.

Notes

  • Substituent Impact : Methyl groups enhance lipophilicity but may reduce binding affinity in biological targets compared to polar substituents.
  • Commercial Availability : Only 2 suppliers list N,N,2-trimethylfuran-3-carboxamide , highlighting scalability challenges for complex analogues .

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